![molecular formula C10H12BrNO B3253411 Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)- CAS No. 223556-14-7](/img/structure/B3253411.png)
Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)-
Overview
Description
“Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)-” is a chemical compound with the CAS Number: 223556-14-7 . It has a molecular weight of 242.12 and its IUPAC name is 5-bromo-2-tetrahydro-2H-pyran-4-ylpyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNO/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 242.12 and its IUPAC name is 5-bromo-2-tetrahydro-2H-pyran-4-ylpyridine .Safety and Hazards
Mechanism of Action
Mode of Action
This can lead to changes in the function of these molecules and ultimately alter cellular processes .
Biochemical Pathways
This can potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the bromine atom and the pyridine ring in the molecule could influence its solubility, permeability, and stability, which in turn would affect its bioavailability .
Result of Action
Given its potential to interact with various biological molecules, it could potentially influence a range of cellular processes .
properties
IUPAC Name |
5-bromo-2-(oxan-4-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZWZQSYXGEYGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 5-bromo-2-(tetrahydro-2H-pyran-4-yl)- |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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